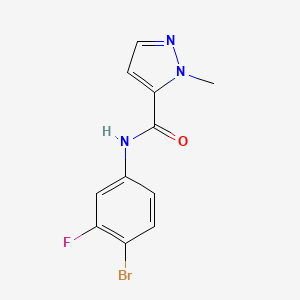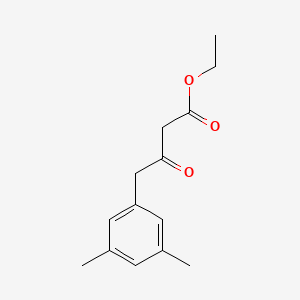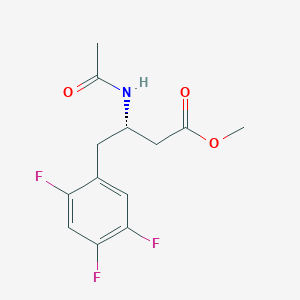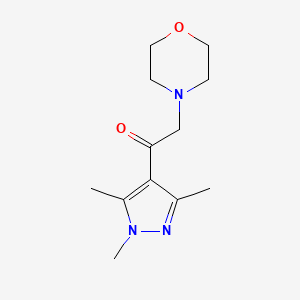
2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 2-position, a carboxylic acid group at the 3-position, and an amide linkage to a 4-bromo-3-fluoro-phenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the pyrazole ring through alkylation using methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced at the 3-position through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature.
Amide Formation: The final step involves the formation of the amide linkage by reacting the carboxylic acid derivative with 4-bromo-3-fluoro-aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing bromine or fluorine atoms.
Scientific Research Applications
2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H-pyrazole-3-carboxylic acid (4-chloro-3-fluoro-phenyl)-amide
- 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-chloro-phenyl)-amide
- 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-methyl-phenyl)-amide
Uniqueness
2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9BrFN3O |
|---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
N-(4-bromo-3-fluorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,15,17) |
InChI Key |
VWQLZOPEPMSKFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)



![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)









